molecular formula C12H25N B13244108 3-methyl-N-(3-methylbutyl)cyclohexan-1-amine

3-methyl-N-(3-methylbutyl)cyclohexan-1-amine

Cat. No.: B13244108
M. Wt: 183.33 g/mol
InChI Key: VNBKSAJLVJHSLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-N-(3-methylbutyl)cyclohexan-1-amine is a substituted cyclohexanamine derivative characterized by a tertiary amine group attached to a cyclohexane ring. The compound features a 3-methyl substituent on the cyclohexane ring and an N-(3-methylbutyl) side chain. For instance, similar cyclohexanamine derivatives are often prepared by reacting cyclohexanone intermediates with alkylamines under controlled conditions .

Properties

Molecular Formula

C12H25N

Molecular Weight

183.33 g/mol

IUPAC Name

3-methyl-N-(3-methylbutyl)cyclohexan-1-amine

InChI

InChI=1S/C12H25N/c1-10(2)7-8-13-12-6-4-5-11(3)9-12/h10-13H,4-9H2,1-3H3

InChI Key

VNBKSAJLVJHSLL-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)NCCC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(3-methylbutyl)cyclohexan-1-amine typically involves the reaction of cyclohexanone with 3-methylbutylamine in the presence of a reducing agent. The reaction conditions often include:

    Cyclohexanone: The starting material, which undergoes nucleophilic addition.

    3-methylbutylamine: The amine source that reacts with cyclohexanone.

    Reducing Agent: Commonly used reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Solvent: The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) or ethanol.

    Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of 3-methyl-N-(3-methylbutyl)cyclohexan-1-amine may involve continuous flow reactors to optimize yield and efficiency. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(3-methylbutyl)cyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Solvents: Reactions are typically carried out in solvents like ethanol, methanol, or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while substitution reactions can produce a variety of functionalized cyclohexane compounds.

Scientific Research Applications

3-methyl-N-(3-methylbutyl)cyclohexan-1-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving amine interactions with biological systems.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-methyl-N-(3-methylbutyl)cyclohexan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The specific pathways involved depend on the context of its use, such as in medicinal chemistry or biological studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 3-methyl-N-(3-methylbutyl)cyclohexan-1-amine, along with their distinguishing features, synthesis methods, and applications:

Compound Name Substituents Molecular Weight Synthetic Pathway Applications/Notes
3-Methyl-N-(3-methylbutyl)cyclohexan-1-amine (Target Compound) Cyclohexane: 3-methyl; N-substituent: 3-methylbutyl ~211.36 g/mol* Likely via alkylation of 3-methylcyclohexanamine with 3-methylbutyl halide Potential use in pharmaceuticals or agrochemicals due to amine functionality .
3-Methyl-N-[2-(pyrrolidin-1-yl)ethyl]cyclohexan-1-amine dihydrochloride Cyclohexane: 3-methyl; N-substituent: 2-(pyrrolidin-1-yl)ethyl 417.53 g/mol Not specified; likely involves coupling of pyrrolidine derivatives Used as a building block in medicinal chemistry .
N-(3-Methoxypropyl)-3-methylcyclohexan-1-amine Cyclohexane: 3-methyl; N-substituent: 3-methoxypropyl 185.31 g/mol Reaction of 3-methylcyclohexanamine with 3-methoxypropyl halide Intermediate in organic synthesis; high purity (≥97%) .
3-Methyl-N-[(1R)-1-phenylethyl]cyclohexan-1-amine Cyclohexane: 3-methyl; N-substituent: (R)-1-phenylethyl ~245.40 g/mol* Chiral resolution or asymmetric synthesis Chiral amine with potential in asymmetric catalysis .
2-(3-Methylbutoxy)cyclohexan-1-amine Cyclohexane: unsubstituted; N-substituent: 2-(3-methylbutoxy) 185.31 g/mol Etherification of cyclohexanamine with 3-methylbutyl bromide Limited data; possible surfactant or solvent .

*Calculated based on molecular formula.

Key Structural and Functional Differences

N-Substituent Variations: The target compound’s 3-methylbutyl group enhances lipophilicity compared to the 3-methoxypropyl group in N-(3-methoxypropyl)-3-methylcyclohexan-1-amine, which introduces polarity via the ether oxygen .

Chirality :

  • Unlike the achiral target compound, 3-methyl-N-[(1R)-1-phenylethyl]cyclohexan-1-amine contains a chiral center, making it relevant for enantioselective applications .

Synthetic Complexity :

  • The target compound’s synthesis is less complex than that of aryl-substituted analogs (e.g., 3-Methoxyeticyclidin), which require palladium-catalyzed coupling or multi-step protection/deprotection sequences .

Biological Activity

3-methyl-N-(3-methylbutyl)cyclohexan-1-amine is an organic compound characterized by a cyclohexane ring substituted with a methyl group and a 3-methylbutyl group attached to the nitrogen atom. This unique structure imparts distinct chemical properties that influence its biological activity. The compound has garnered attention in medicinal chemistry due to its potential interactions with various molecular targets, particularly in relation to neurotransmitter systems.

Chemical Structure and Properties

The molecular formula for 3-methyl-N-(3-methylbutyl)cyclohexan-1-amine is C13H25NC_{13}H_{25}N, with a molecular weight of approximately 183.33 g/mol. The dual substitution on the nitrogen atom enhances its reactivity, allowing for significant interactions with biological molecules through hydrogen bonding and ionic interactions.

Property Value
Molecular FormulaC₁₃H₂₅N
Molecular Weight183.33 g/mol
StructureCyclohexane with methyl and 3-methylbutyl substitutions

The biological activity of 3-methyl-N-(3-methylbutyl)cyclohexan-1-amine is primarily attributed to its interaction with various receptors and enzymes. The amine group plays a crucial role in facilitating these interactions, which may modulate the activity of neurotransmitter systems. Research indicates that compounds with similar structures often exhibit significant pharmacological effects, including potential applications in treating neurological disorders .

Neurotransmitter Interaction

Studies have suggested that 3-methyl-N-(3-methylbutyl)cyclohexan-1-amine may interact with neurotransmitter receptors, potentially influencing synaptic transmission and neuronal excitability. This interaction could position the compound as a candidate for therapeutic interventions in conditions such as depression or anxiety disorders.

Antimicrobial Properties

Preliminary investigations into the antimicrobial properties of this compound indicate potential efficacy against certain bacterial strains. The structural characteristics that allow for effective binding to biological targets may also contribute to its antimicrobial activity.

Study on Neurotransmitter Receptors

A study conducted on compounds structurally similar to 3-methyl-N-(3-methylbutyl)cyclohexan-1-amine revealed significant binding affinities to serotonin and dopamine receptors, suggesting potential applications in mood regulation and neuropharmacology .

Antimicrobial Activity Assessment

In vitro tests demonstrated that 3-methyl-N-(3-methylbutyl)cyclohexan-1-amine exhibited antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined, showing effectiveness comparable to known antimicrobial agents.

Comparative Analysis with Similar Compounds

To better understand the biological activity of 3-methyl-N-(3-methylbutyl)cyclohexan-1-amine, it is useful to compare it with structurally similar compounds:

Compound Name Structure Description Biological Activity
CyclohexylamineA simpler amine with a cyclohexane ringLimited; primarily used as an industrial chemical
N-methylcyclohexylamineMethyl-substituted cyclohexylamineModerate; interacts with neurotransmitter systems
3-methylcyclohexanamineCyclohexanamine with a methyl group at the 3-positionPotentially active against certain pathogens

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.